molecular formula C31H64 B14472664 9,13-Dimethylnonacosane CAS No. 65820-61-3

9,13-Dimethylnonacosane

Cat. No.: B14472664
CAS No.: 65820-61-3
M. Wt: 436.8 g/mol
InChI Key: IHFOKUGZVRWBAV-UHFFFAOYSA-N
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Description

9,13-Dimethylnonacosane is a hydrocarbon with the molecular formula C31H64 and a molecular weight of 436.8399 g/mol . It is a long-chain alkane with two methyl branches located at the 9th and 13th carbon atoms.

Preparation Methods

The synthesis of 9,13-Dimethylnonacosane can be achieved through various organic synthesis routes. One common method involves the alkylation of long-chain alkanes with methyl groups at specific positions. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure selective methylation at the desired carbon atoms .

In industrial settings, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

9,13-Dimethylnonacosane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include and .

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. in the presence of a (e.g., palladium or platinum) is often used for this purpose.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while halogenation with chlorine gas can produce chlorinated alkanes .

Mechanism of Action

The mechanism by which 9,13-Dimethylnonacosane exerts its effects is primarily related to its physical and chemical properties. As a long-chain hydrocarbon, it has a high degree of hydrophobicity, which allows it to form protective barriers on surfaces. In biological systems, this compound interacts with lipid membranes and can influence membrane fluidity and permeability .

In insects, this compound functions as a pheromone, mediating communication and social behaviors. It is synthesized in specialized cells and transported to the cuticle, where it is detected by other individuals through olfactory receptors .

Comparison with Similar Compounds

9,13-Dimethylnonacosane is similar to other methyl-branched alkanes, such as:

  • 3,11-Dimethylnonacosane
  • 3,9-Dimethylnonacosane
  • 3,7-Dimethylnonacosane
  • 3,11-Dimethylhentriacontane

These compounds share structural similarities but differ in the positions of the methyl branches and the length of the carbon chain . The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and biological functions. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and interaction with biological membranes .

Properties

CAS No.

65820-61-3

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

9,13-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3

InChI Key

IHFOKUGZVRWBAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC

Origin of Product

United States

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